LSD1 Inhibitory Potency of 5-Iodothiazole-2-carbonitrile
5-Iodothiazole-2-carbonitrile demonstrates potent inhibition of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 356 nM [1]. This is a direct, quantifiable measure of its activity against a key epigenetic target.
| Evidence Dimension | Enzyme Inhibition (LSD1) |
|---|---|
| Target Compound Data | IC50 = 356 nM |
| Comparator Or Baseline | Not provided in source |
| Quantified Difference | Not applicable |
| Conditions | Inhibition of human recombinant LSD1, assessed via H2O2 production using a methylated peptide substrate (Amplex Red reagent), incubated for 30 min. |
Why This Matters
This provides a baseline potency value for LSD1, a clinically relevant target in oncology, allowing researchers to benchmark this compound against other LSD1 inhibitors in their own assays.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053). IC50: 356nM for LSD1. Accessed 2025. View Source
